3-Ethyl-2,5-bis(2-methylpropyl)pyrazine
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Overview
Description
3-Ethyl-2,5-bis(2-methylpropyl)pyrazine is a chemical compound belonging to the pyrazine family. Pyrazines are a class of organic compounds characterized by a six-membered aromatic ring containing two nitrogen atoms at opposite positions. This particular compound is known for its distinct aroma and is often used in flavor and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,5-bis(2-methylpropyl)pyrazine can be achieved through various methods. One common approach involves the condensation reaction of aminoacetone and acetaldehyde. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves chemoenzymatic synthesis. This method utilizes bacterial operons to facilitate the condensation reaction, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,5-bis(2-methylpropyl)pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride
Substitution: N-bromosuccinimide (NBS)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Ethyl-2,5-bis(2-methylpropyl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role as a semiochemical, influencing the behavior of insects and other organisms.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the flavor and fragrance industry due to its distinct aroma.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,5-bis(2-methylpropyl)pyrazine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a semiochemical, affecting the behavior of insects by binding to olfactory receptors . In medicinal applications, its antimicrobial properties are attributed to its ability to disrupt cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-Isobutyl-3-methoxypyrazine
- 2-Methoxy-3-(2-methylpropyl)pyrazine
- 2,5-Dimethyl-3-(2-methylbutyl)-pyrazine
Uniqueness
3-Ethyl-2,5-bis(2-methylpropyl)pyrazine is unique due to its specific structural configuration, which imparts distinct aromatic properties. This makes it particularly valuable in the flavor and fragrance industry compared to other similar compounds .
Properties
CAS No. |
112932-36-2 |
---|---|
Molecular Formula |
C14H24N2 |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
3-ethyl-2,5-bis(2-methylpropyl)pyrazine |
InChI |
InChI=1S/C14H24N2/c1-6-13-14(8-11(4)5)15-9-12(16-13)7-10(2)3/h9-11H,6-8H2,1-5H3 |
InChI Key |
MTJLAJAVHTUQBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CN=C1CC(C)C)CC(C)C |
Origin of Product |
United States |
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